(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride
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Overview
Description
H-Ile-Pro-Pro-OH (hydrochloride) is a milk-derived tripeptide known for its ability to inhibit the angiotensin-converting enzyme. This enzyme plays a crucial role in regulating blood pressure, and the inhibition of this enzyme by H-Ile-Pro-Pro-OH (hydrochloride) has been shown to have antihypertensive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ile-Pro-Pro-OH (hydrochloride) typically involves the sequential coupling of amino acids. The process begins with the protection of the amino group of isoleucine, followed by the coupling of proline residues. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of H-Ile-Pro-Pro-OH (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
H-Ile-Pro-Pro-OH (hydrochloride) primarily undergoes hydrolysis and peptide bond formation reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction .
Common Reagents and Conditions
The synthesis of H-Ile-Pro-Pro-OH (hydrochloride) involves reagents such as protected amino acids, coupling agents like carbodiimides, and deprotecting agents like trifluoroacetic acid. The reactions are typically carried out in organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major product formed from the synthesis of H-Ile-Pro-Pro-OH (hydrochloride) is the tripeptide itself. During hydrolysis, the peptide bonds are cleaved, resulting in the formation of individual amino acids .
Scientific Research Applications
H-Ile-Pro-Pro-OH (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and hydrolysis reactions.
Biology: Investigated for its role in regulating blood pressure and its effects on endothelial cell function.
Medicine: Explored as a potential therapeutic agent for treating hypertension and cardiovascular diseases.
Industry: Utilized in the development of functional foods and nutraceuticals with antihypertensive properties.
Mechanism of Action
H-Ile-Pro-Pro-OH (hydrochloride) exerts its effects by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, H-Ile-Pro-Pro-OH (hydrochloride) reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure . The molecular targets involved include the active site of the angiotensin-converting enzyme and the pathways regulating nitric oxide production .
Comparison with Similar Compounds
H-Ile-Pro-Pro-OH (hydrochloride) is unique among similar compounds due to its specific amino acid sequence and its potent inhibitory effect on the angiotensin-converting enzyme. Similar compounds include:
Val-Pro-Pro: Another milk-derived tripeptide with antihypertensive properties.
Leu-Pro-Pro: A tripeptide with similar inhibitory effects on the angiotensin-converting enzyme.
Phe-Pro-Pro: A tripeptide that also exhibits antihypertensive effects but with different potency.
These compounds share structural similarities but differ in their amino acid composition and inhibitory potency .
Properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4.ClH/c1-3-10(2)13(17)15(21)18-8-4-6-11(18)14(20)19-9-5-7-12(19)16(22)23;/h10-13H,3-9,17H2,1-2H3,(H,22,23);1H/t10-,11-,12-,13-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXZJOQURIUXLP-KRBYAKJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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